![molecular formula C22H21N3OS3 B2492790 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953965-44-1](/img/structure/B2492790.png)
2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazole and benzothiazole derivatives typically involves condensation reactions, starting from specific thione derivatives and chloroacetamide compounds. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012). This method is indicative of the types of reactions and starting materials used in the synthesis of complex acetamide derivatives.
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using techniques such as IR, 1H NMR, and mass spectroscopy. For example, the structure of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was confirmed using these methods, providing insights into the molecular geometry and electronic structure of such compounds (Yu et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of thiazole and benzothiazole derivatives can be complex, involving various types of chemical interactions. For example, the pKa determination study of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives by Duran and Canbaz (2013) offers insights into the acidity constants of these compounds, highlighting the reactivity of different functional groups present in the molecule (Duran & Canbaz, 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, Ahmad et al. (2012) detailed the crystal structure of a related compound, providing valuable information on molecular conformation and packing in the solid state (Ahmad et al., 2012).
Chemical Properties Analysis
科学的研究の応用
Synthesis and Anticancer Activities
- Researchers have synthesized various derivatives of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide and investigated their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against different human tumor cell lines, finding reasonable anticancer activity in some compounds, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Photophysical Properties
- Balijapalli et al. (2017) explored the photophysical properties of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, showing how water acts as a bridge in forming hydrogen bonds in these molecules (Balijapalli et al., 2017).
Antimicrobial Effects
- The antimicrobial activities of thiazole derivatives have been studied. Cankilic and Yurttaş (2017) synthesized several acetamide derivatives and tested their antimicrobial effects against various pathogenic microorganisms, demonstrating considerable effectiveness (Cankilic & Yurttaş, 2017).
Antioxidant and Antimicrobial Activities
- Synthesis and characterization of novel thiazole derivatives have shown promising results in both antioxidant and antimicrobial activities. For example, a study by Saravanan et al. (2010) synthesized novel thiazoles and tested them for antimicrobial and antioxidant properties, finding significant activities in these areas (Saravanan et al., 2010).
Anticonvulsant Agents
- Liu et al. (2016) designed and synthesized benzothiazole derivatives for evaluation as anticonvulsant agents. Their study found that some compounds showed potent activity and lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).
Anti-Diabetic Agents
- Abbasi et al. (2020) synthesized a series of S-substituted acetamide derivatives and evaluated them for anti-diabetic potential, demonstrating significant inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).
作用機序
Biochemical Pathways
Compounds containing thiazole and benzothiazole groups have been found to interact with various biochemical pathways, including those involved in cell viability and redox potential .
Result of Action
Compounds with similar structures have been found to affect cell viability as a function of redox potential .
特性
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS3/c1-13-7-8-14(2)16(9-13)11-27-22-23-17(12-28-22)10-19(26)24-21-25-20-15(3)5-4-6-18(20)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJTGWZFGRHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
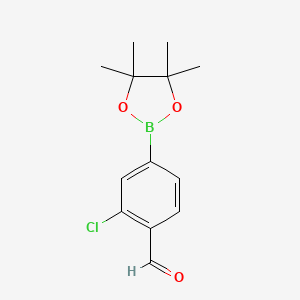
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)



![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
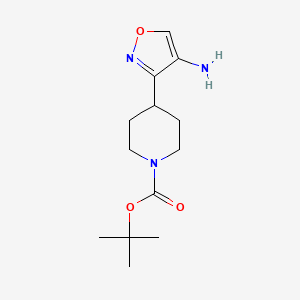
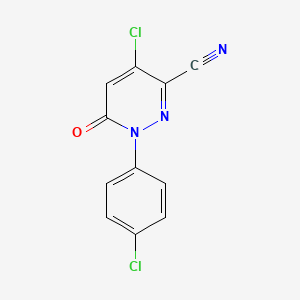
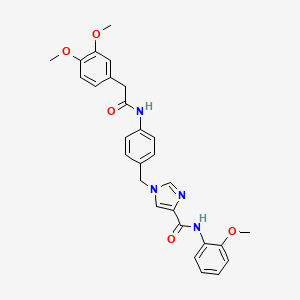
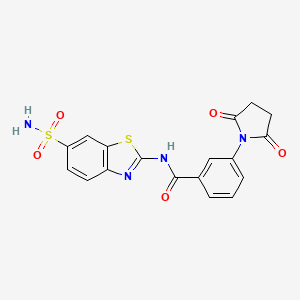
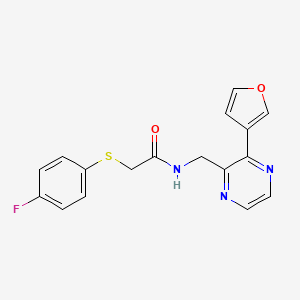
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)